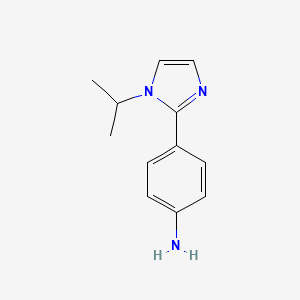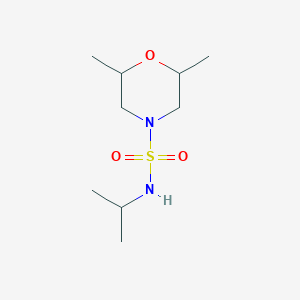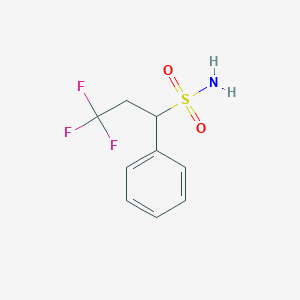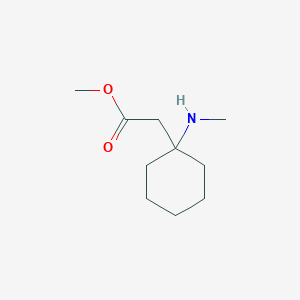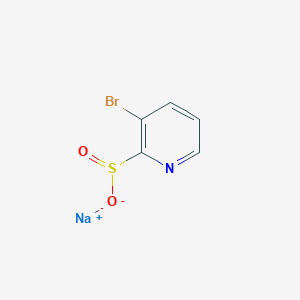
Sodium 3-bromopyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-bromopyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃BrNNaO₂S and a molecular weight of 244.04 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 3-bromopyridine-2-sulfinate, typically involves the reduction of sulfonyl chlorides or the oxidation of thiols . These methods have been refined over the years to improve efficiency and sustainability .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield. These methods may include the use of advanced catalytic systems and optimized reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Catalysts such as palladium or platinum are often employed to facilitate these reactions .
Major Products: The major products formed from these reactions include sulfonates, thiols, and substituted pyridine derivatives .
Scientific Research Applications
Sodium 3-bromopyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.
Biology: It is employed in the study of biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 3-bromopyridine-2-sulfinate involves its ability to participate in various chemical reactions, particularly those involving sulfur. It acts as a versatile building block, enabling the formation of S–S, N–S, and C–S bonds . These reactions are facilitated by its unique molecular structure, which allows it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 3-bromopyridine-2-sulfinate is unique due to its bromine substitution, which imparts distinct chemical properties compared to other sodium sulfinates. This substitution enhances its reactivity and makes it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C5H3BrNNaO2S |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
sodium;3-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
FIEDCSIBLYYNMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


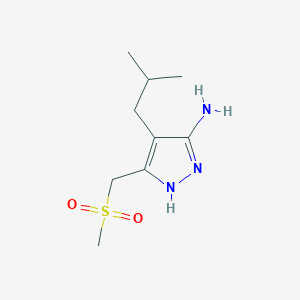
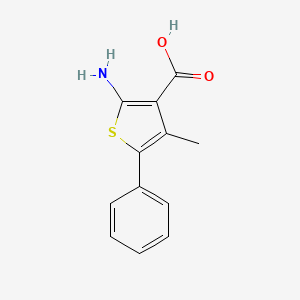
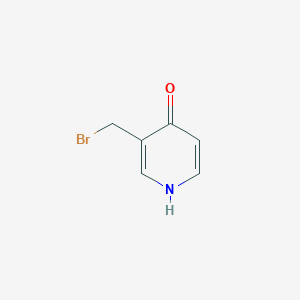
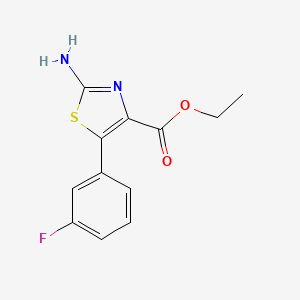
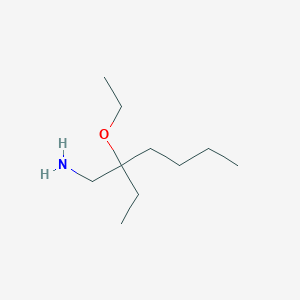
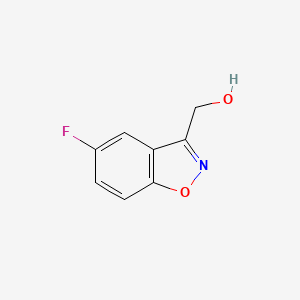
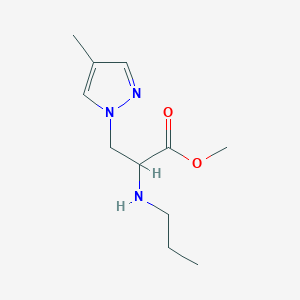
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
